molecular formula C12H12N2<br>C6H5NHNHC6H5<br>C12H12N2 B1673438 Hydrazobenzene CAS No. 122-66-7

Hydrazobenzene

Cat. No.: B1673438
CAS No.: 122-66-7
M. Wt: 184.24 g/mol
InChI Key: YBQZXXMEJHZYMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydrazobenzene, also known as 1,2-diphenylhydrazine, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is primarily used as a chemical intermediate in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide It has been identified as a metabolic intermediate of azobenzene .

Mode of Action

The mode of action of this compound is primarily through its ability to undergo various chemical transformations. For instance, it can undergo oxidation to form azobenzene . In addition, it can participate in head-to-head dimerization reactions to form this compound under both acidic and basic conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways due to its versatile chemical properties. One of the key pathways is the oxidation of amines, where this compound acts as an intermediate . Additionally, it plays a role in the [9, 9]-sigmatropic benzidine-type rearrangement, which is a prominent pathway accompanied by disproportionation .

Pharmacokinetics

It is known that this compound is a colorless crystal or tablet at room temperature, very soluble in ethanol, slightly soluble in benzene and deuterated dimethyl sulfoxide, insoluble in acetic acid, and practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its chemical transformations. For instance, the oxidation of this compound to azobenzene can lead to DNA damage . Moreover, this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its oxidation to azobenzene can be catalyzed by common environmental cations such as copper(II) and iron(III) . Furthermore, its stability under normal temperatures and pressures allows it to persist in the environment .

Biochemical Analysis

Biochemical Properties

Hydrazobenzene is a hydrazine derivative that is a colorless crystal or tablet at room temperature . It is very soluble in ethanol, slightly soluble in benzene and deuterated dimethyl sulfoxide, insoluble in acetic acid, and practically insoluble in water . This compound is stable under normal temperatures and pressures .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . Dietary exposure to this compound caused tumors in two rodent species and at several different tissue sites .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction to aniline, which may result from reductive and hydrolytic pathways of the gastrointestinal microflora . This compound has also been prepared by the reduction of azobenzene .

Temporal Effects in Laboratory Settings

This compound is stable under normal temperatures and pressures . The degradation of this compound is reversible; it undergoes oxidation to azobenzene under aerobic solutions, catalyzed by common environmental cations such as copper(II) and iron(III) .

Dosage Effects in Animal Models

In animal models, dietary exposure to this compound caused tumors in two rodent species and at several different tissue sites . It caused liver cancer (hepatocellular carcinoma) in female mice and male rats and benign liver tumors (hepatocellular adenoma) in female rats .

Metabolic Pathways

This compound is involved in the hydrogenation of azoxybenzene to aniline . It has also been prepared by the reduction of azobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazobenzene can be synthesized through the catalytic alkaline hydrogenation of nitrobenzene in the presence of water vapor and an alcoholic solution. The reaction typically involves an alkali metal alcoholate as the catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of azobenzene using reducing agents such as samarium(II) iodide in tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions: Hydrazobenzene undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Azobenzene

    Reduction: Aniline

    Rearrangement: Benzidine

Properties

IUPAC Name

1,2-diphenylhydrazine
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InChI

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H
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InChI Key

YBQZXXMEJHZYMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2
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Molecular Formula

C12H12N2, Array
Record name 1,2-DIPHENYLHYDRAZINE
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DSSTOX Substance ID

DTXSID7020710
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Molecular Weight

184.24 g/mol
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Physical Description

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992), 293 °C at 760 mm Hg
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C:
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Density

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³
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Vapor Pressure

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C
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Color/Form

Tablets from alcohol and ether, Colorless crystals

CAS No.

122-66-7, 38622-18-3
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Melting Point

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazobenzene
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Hydrazobenzene
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Hydrazobenzene
Reactant of Route 4
Hydrazobenzene
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Hydrazobenzene
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Hydrazobenzene
Customer
Q & A

ANone: While hydrazobenzene can cause DNA damage, it does so indirectly. The actual DNA damage is mediated by reactive oxygen species generated through the interaction of this compound with copper ions and oxygen. []

ANone: The molecular formula of this compound is C12H12N2, and its molecular weight is 184.24 g/mol.

ANone: Numerous spectroscopic techniques have been employed to characterize this compound, including:

  • NMR spectroscopy: Provides information about the hydrogen and carbon environments within the molecule. []
  • IR spectroscopy: Reveals information about the functional groups present, including the characteristic N-H and N-N stretches. [, ]
  • UV-Vis spectroscopy: Shows characteristic absorption bands related to electronic transitions within the molecule, especially the azo group. [, ]
  • Raman spectroscopy: Provides complementary information about molecular vibrations and structural changes under high pressure. []
  • Photoelectron spectroscopy: Offers insights into the electronic structure and conformation of this compound in the gas phase. []

ANone: [] While both this compound and azobenzene exhibit structural transitions under high pressure (~10 GPa), their long-term stability differs significantly. This compound remains chemically stable even at pressures as high as 28 GPa. In contrast, compressing azobenzene beyond 18 GPa leads to an irreversible breakdown of its molecular structure. [] This difference in behavior highlights the impact of the N-N bond in this compound on its pressure stability.

ANone: [] Yes, research demonstrates that this compound can act as an efficient electron donor for photosystem II in chloroplasts. This reaction is inhibited by DCMU (dichlorophenyldimethylurea), a known inhibitor of electron transport in photosystem II. [] Further research suggests that this compound might participate in additional photoreactions, potentially involving electron transport between photosystem II and photosystem I. []

ANone: [] Yes, unrestricted density functional theory (DFT) calculations, specifically using the M06-2X functional, have been employed to elucidate the mechanism of the acid-catalyzed benzidine rearrangement of this compound. [] These calculations, complemented by CASSCF and CASPT2 methods, accurately describe the electronic structures of intermediates and transition states along the reaction pathway. [] This theoretical approach supports a multi-step mechanism involving dication diradical intermediates, originally proposed by Dewar. [] Furthermore, calculated kinetic isotope effects align well with experimental findings, validating the proposed mechanism. []

ANone: The type and position of substituents on the benzene rings significantly impact the product distribution of the benzidine rearrangement. For instance:

  • 2,2'-Difluorothis compound: Primarily yields 3,3'-difluorobenzidine (86%) with minimal disproportionation products. []
  • 4-Chlorothis compound: Produces a mixture of o-semidine (30%), p-semidine (20%), diphenyline (19%), and disproportionation products (31%). []
  • 4,4'-Dichlorothis compound: Mainly forms o-semidine (22%) alongside a high proportion of disproportionation products (75%). []

ANone: [] In a carcinogenicity bioassay, this compound administered through feed demonstrated carcinogenic effects in both Fischer 344 rats and B6C3F1 mice. [] In male rats, it significantly increased the incidences of hepatocellular carcinomas and squamous cell neoplasms in the Zymbal's gland. [] Female rats showed a significant increase in neoplastic nodules of the liver and mammary adenocarcinomas. [] Female mice exhibited a higher incidence of hepatocellular carcinomas, whereas no significant increase in liver tumors was observed in male mice. []

ANone: [] this compound has been identified as a carcinogen in animal studies. Exposure led to an increased incidence of various tumors in both rats and mice, including hepatocellular carcinomas, mammary adenocarcinomas, and squamous cell neoplasms. [] This highlights the potential health risks associated with this compound exposure.

ANone: [, ] High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of azobenzene and this compound in pharmaceutical formulations, particularly those containing phenylbutazone and sulfinpyrazone. [, ] These methods utilize reversed-phase chromatography on C18 or cyano-amino bonded phase columns with UV detection. [, ] They offer high sensitivity, enabling the detection of trace amounts of these compounds in complex matrices.

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